Elevated Antiplasmodial Potency of Psalmopeotoxin-2 Versus Psalmopeotoxin-1
In the same intra‑erythrocytic P. falciparum growth‑inhibition assay, Psalmopeotoxin‑2 (PcFK2) exhibited superior potency relative to its closest co‑isolated analog, Psalmopeotoxin‑1 (PcFK1). The IC₅₀ of PcFK2 was 1.15 ± 0.95 µM, compared with 1.59 ± 1.15 µM for PcFK1 [1]. This represents an approximately 28% lower mean IC₅₀ for the target compound, translating to more potent parasite killing at equivalent molar concentrations.
| Evidence Dimension | In vitro antiplasmodial potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | 1.15 ± 0.95 µM |
| Comparator Or Baseline | Psalmopeotoxin-1 (PcFK1): 1.59 ± 1.15 µM |
| Quantified Difference | ~28% lower mean IC₅₀ for PcFK2 |
| Conditions | Intra-erythrocytic P. falciparum growth inhibition assay in vitro |
Why This Matters
Higher potency at equivalent concentrations reduces peptide consumption during large-scale screening or in vivo studies, directly lowering procurement volume and cost per experiment.
- [1] Choi SJ et al. FEBS Lett. 2004;572(1-3):109-117. View Source
